N-(4-butylphenyl)-3,3-dimethylbutanamide
Description
N-(4-butylphenyl)-3,3-dimethylbutanamide is an amide derivative characterized by a 3,3-dimethylbutanamide backbone attached to a 4-butylphenyl group. These analogs exhibit diverse applications, ranging from pharmaceutical agents to synthetic intermediates, highlighting the versatility of this functional group.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-(4-butylphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C16H25NO/c1-5-6-7-13-8-10-14(11-9-13)17-15(18)12-16(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,17,18) |
InChI Key |
LHRMJIAMEWRPOV-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC(C)(C)C |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
EXPANTHENOL (2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide)
- Structure : Features a 3,3-dimethylbutanamide core with hydroxyl and hydroxypropyl substituents.
- Function : A gastrointestinal drug and precursor to pantothenic acid (vitamin B5), acting as an antistatic agent and UV absorber in cosmetics .
- Key Differences: Unlike N-(4-butylphenyl)-3,3-dimethylbutanamide, EXPANTHENOL’s polar hydroxyl groups enhance its solubility in aqueous environments, making it suitable for topical and oral formulations .
Opakalimum (N-(1-tert-butyl-6-cyano-4,7-difluoro-1H-1,3-benzimidazol-2-yl)-3,3-dimethylbutanamide)
- Structure: Contains a benzimidazole ring substituted with electronegative groups (cyano, fluoro) and a tert-butyl group.
- Function : Potassium channel activator with antiepileptic properties, currently in clinical trials .
- Key Differences : The benzimidazole moiety in Opakalimum enables π-π stacking interactions, enhancing its binding affinity to ion channels compared to simpler aryl-substituted analogs like this compound .
N-(4-Acetylphenyl)butanamide
- Structure : A butanamide derivative with a 4-acetylphenyl group.
- Synthesis : Prepared via acetylation of phenylbutanamide precursors, with two synthetic routes reported .
- Key Differences : The acetyl group introduces ketone functionality, which may increase reactivity in nucleophilic addition reactions compared to the alkyl-substituted N-(4-butylphenyl) variant .
Table 1: Comparative Data for 3,3-Dimethylbutanamide Derivatives
Key Observations:
- Synthetic Yields : Thioamide derivatives (e.g., 5T) exhibit high yields (95.1%) under optimized conditions, suggesting robust synthetic routes for carbazole-linked analogs .
- Thermal Stability : Thioamide analogs like 5T decompose near 278°C, indicating moderate thermal stability compared to amide derivatives, which may decompose at higher temperatures due to stronger hydrogen bonding .
- Functional Groups : Electron-withdrawing groups (e.g., dichloro, nitro) in analogs like Opakalimum enhance biological activity by improving membrane permeability .
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